molecular formula C12H20ClNOS B1447654 4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864063-70-6

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

Cat. No. B1447654
M. Wt: 261.81 g/mol
InChI Key: HNHNJKPGFLFMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride, also known as 4-MSPH, is a synthetic piperidine derivative that has been studied for its potential applications in scientific research. 4-MSPH is an important building block for drug design, as it is a versatile scaffold for the synthesis of bioactive compounds. It is also used as a tool for probing the structure-activity relationships of bioactive molecules.

Scientific Research Applications

Synthesis and Characterization of Furan Derivatives

Furan derivatives, including those similar to the furan component in the compound of interest, have been extensively studied for their potential in forming organic ligands that can chelate with transition metals. Such complexes are synthesized for their antimicrobial activities and evaluated against human pathogenic bacteria. These studies suggest the importance of furan derivatives in developing new antibacterial agents (Patel, 2020).

Anticancer and Antimicrobial Activities

Research on piperidine derivatives, which are structurally related to the compound , has identified potential drug candidates for diseases such as Alzheimer’s, showcasing the versatility of these compounds in drug development. The synthesis of N-substituted derivatives of piperidine has shown enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment (Rehman et al., 2018). Another study on piperidine-1,3,4-oxadiazole derivatives evaluated them as promising anticancer agents, indicating the potential of these compounds in oncology (Rehman et al., 2018).

Antimicrobial Evaluation

The antimicrobial evaluation of compounds containing furan and piperidine derivatives, such as thiosemicarbazides and their cyclization products, has been conducted, revealing their activity against Gram-positive bacteria. This underscores the potential use of these compounds in addressing bacterial infections (Trotsko et al., 2014).

Corrosion Inhibition

In a different field of application, derivatives of furan and piperidine have been examined for their role as corrosion inhibitors, highlighting the compound's potential use in industrial applications to protect metals against corrosion in acidic environments. This indicates the chemical's versatility not just in medicinal chemistry but also in materials science (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

4-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS.ClH/c1-2-12(14-8-1)10-15-9-5-11-3-6-13-7-4-11;/h1-2,8,11,13H,3-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHNJKPGFLFMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCSCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
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4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

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